Bienvenue dans la boutique en ligne BenchChem!

A-836339 (Standard)

CB2 receptor radioligand binding Ki affinity

A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide] is a synthetic small-molecule cannabinoid CB2 receptor agonist developed by Abbott Laboratories. It belongs to the thiazolylidene-cyclopropanecarboxamide chemotype, structurally distinct from classical cannabinoid, aminoalkylindole, and indazole-based CB2 agonists.

Molecular Formula C16H26N2O2S
Molecular Weight 310.5 g/mol
CAS No. 959746-77-1
Cat. No. B1664754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-836339 (Standard)
CAS959746-77-1
SynonymsA-836339;  A 836339;  A836339;  A-836,339;  A 836,339;  A836,339; 
Molecular FormulaC16H26N2O2S
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C
InChIInChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3
InChIKeyJKGIMVBQKSRTGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-836339 (CAS 959746-77-1): A High-Affinity, Highly Selective Cannabinoid CB2 Receptor Agonist for Preclinical Pain and Neuroinflammation Research


A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide] is a synthetic small-molecule cannabinoid CB2 receptor agonist developed by Abbott Laboratories [1]. It belongs to the thiazolylidene-cyclopropanecarboxamide chemotype, structurally distinct from classical cannabinoid, aminoalkylindole, and indazole-based CB2 agonists [1]. The compound acts as a full agonist at human CB2 receptors with sub-nanomolar binding affinity and exhibits 425-fold selectivity for CB2 over the psychoactive CB1 receptor in human recombinant systems [2]. A-836339 has been characterized across radioligand binding, FLIPR, and cyclase functional assays in vitro, and across four distinct rodent pain models in vivo, as well as in pharmacological MRI studies of CNS activation patterns [3].

Why CB2 Agonists Cannot Be Treated as Interchangeable: The Case for A-836339 Over Generic Substitution with JWH-133, AM1241, or HU-308


CB2 receptor agonists span multiple chemotypes—classical cannabinoids, aminoalkylindoles, indazoles, and thiazolylidene-carboxamides—and exhibit profound differences in binding affinity, functional selectivity, off-target profiles, and in vivo pharmacodynamic behavior that preclude assumption of equivalence [1]. Even within the same nominal target class, compounds differ in agonist efficacy (full vs. partial vs. protean), species ortholog selectivity, CNS penetration, and propensity for tolerance development [2]. For example, AM1241 behaves as a protean agonist with assay-dependent functional efficacy and substantial off-target polypharmacology, while JWH-133 and HU-308 exhibit markedly lower CB2 binding affinity, and GW-842166X shows only weak CB2 binding (~1,000 nM) [3]. Substituting A-836339 with a generic CB2 agonist without accounting for these quantifiable differences risks experimental irreproducibility and erroneous pharmacological conclusions [4].

Quantitative Differentiation Evidence for A-836339 Against Closest CB2 Agonist Comparators


CB2 Receptor Binding Affinity: Rank-Order Superiority of A-836339 Over JWH-133, AM1241, JWH-015, HU-308, and GW-842166X

In head-to-head radioligand binding assays using [³H]CP 55,940 displacement on membranes from recombinant HEK cells stably expressing human CB2 receptors, A-836339 exhibits a Ki of 0.64 nM. The rank order of affinities at the human CB2 receptor was A-836339 > A-796260 ∼ L-768,242 > AM1241 > JWH-015 > GW-842166X [1]. A-836339's Ki is 5.3-fold lower (higher affinity) than JWH-133 (Ki = 3.4 nM, ~200-fold selectivity [2]) and AM1241 (Ki = 3.4 nM, ~82-fold selectivity [3]), 21.6-fold lower than JWH-015 (Ki = 13.8 nM, ~28-fold selectivity [4]), 35.5-fold lower than HU-308 (Ki = 22.7 nM [5]), and approximately 1,500-fold lower than GW-842166X (Ki ≈ 1,000 nM [6]).

CB2 receptor radioligand binding Ki affinity cannabinoid pharmacology recombinant HEK cells

CB2 vs. CB1 Selectivity Ratio: A-836339 Achieves 425-Fold Human Selectivity, Ranking First Among Six Tested CB2 Agonists

The rank order of selectivity at CB2 over CB1 was determined as A-836339 > A-796260 ∼ L-768,242 > AM1241 ∼ JWH-015 [1]. A-836339 displays 425-fold selectivity for human CB2 (Ki = 0.64 nM) over human CB1 (Ki = 270 nM), and 189-fold selectivity in rat orthologs [1]. This represents a 2.1-fold higher selectivity margin than JWH-133 (~200-fold [2]), 5.2-fold higher than AM1241 (~82-fold [3]), and 15.2-fold higher than JWH-015 (~28-fold [4]). HU-308 has CB1 Ki > 10,000 nM giving nominal >440-fold selectivity, but its CB2 Ki of 22.7 nM is 35.5-fold weaker than A-836339, meaning the absolute CB2 potency is substantially lower [5].

CB2 selectivity CB1 off-target receptor selectivity ratio psychoactive side-effect minimization cannabinoid receptor

Functional Agonist Potency at Human CB2: A-836339 (EC50 = 1.6 nM) is 29-Fold More Potent Than JWH-015 and 288-Fold More Potent Than GW-842166X

In human CB2 receptor cyclase functional assays, A-836339 exhibited full agonist efficacy (Emax = 102%) with an EC50 of 1.6 nM [1]. This potency exceeds JWH-015 (EC50 = 46 nM) by 29-fold and GW-842166X (EC50 = 460 nM) by 288-fold [1]. The rank order of potencies—A-836339 ∼ A-796260 > JWH-015 > GW-842166X—was confirmed in both cyclase and FLIPR functional assays [1]. A-836339 also demonstrated full agonist activity at the human CB1 receptor only at substantially higher concentrations (EC50 = 740 nM), yielding a functional selectivity window of 463-fold between CB2 and CB1 activation [1].

CB2 functional assay cyclase assay EC50 potency full agonist efficacy FLIPR assay

Off-Target Selectivity Profiling: A-836339 Displays Minimal Polypharmacology Across 74 GPCRs and Ion Channels, in Marked Contrast to AM1241

Pharmacological profiling of A-836339 and AM1241 was conducted using the Cerep binding assay platform containing a panel of 74 GPCRs and ion channels [1]. A-836339 tested at 10 μM exhibited minimal off-target activities, with <50% radioligand displacement for 72 of 74 targets; only adenosine A3 (55% displacement) and 5-HT2C (53% displacement) marginally exceeded the 50% threshold [1]. In stark contrast, AM1241 exhibited significant binding at nine targets (≥81% radioligand displacement), including muscarinic receptors M1, M3, and M4, the NK2 receptor, κ and σ opioid receptors, 5-HT1A and 5-HT7 serotonin receptors, and Na⁺ channel site 2, plus moderate affinities at seven additional targets (61–80%) and lower affinities at ten further targets (51–60%) [1].

off-target profiling Cerep panel GPCR selectivity ion channel polypharmacology radioligand displacement

In Vivo Antihyperalgesic Efficacy Without Tolerance: A-836339 Maintains Full Efficacy Across 5 Days of Twice-Daily Dosing in the CCI Neuropathic Pain Model

In the rat chronic constriction injury (CCI) model of neuropathic pain, A-836339 (10 μmol/kg i.p., b.i.d.) was evaluated over a 5-day subchronic repeat-dosing paradigm [1]. Mechanical allodynia was assessed by von Frey filament testing on days 1, 3, and 5. A-836339-treated animals demonstrated sustained reversal of allodynia with paw withdrawal thresholds (PWT) of 8.5 g (day 1), 6.7 g (day 3), and 9.3 g (day 5), exhibiting no loss of efficacy over time [1]. Vehicle-treated animals remained allodynic throughout (PWT 2.3–2.9 g) [1]. Animals receiving vehicle for 4 days then A-836339 on day 5 showed PWT of 6.4 g, not significantly different from acute treatment, confirming absence of tolerance [1]. Under identical testing conditions, the antiallodynic effects of morphine have been shown previously to fully tolerate [1]. Acute systemic A-836339 (3–30 μmol/kg i.p.) in the CCI model dose-dependently reversed mechanical allodynia by 15%, 38%, and 75%, with an ED50 of 12.9 μmol/kg [1].

neuropathic pain CCI model antihyperalgesic tolerance subchronic dosing von Frey

μ-Opioid Receptor Independence: A-836339-Mediated Antihyperalgesia is Not Antagonized by Naloxone, Unlike AM1241 Which Requires Intact Opioid Signaling

In the complete Freund's adjuvant (CFA) model of inflammatory pain, systemic A-836339 (1–10 μmol/kg i.p.) produced dose-dependent reversal of thermal hyperalgesia by 31%, 68%, and 80% with an ED50 of 1.96 μmol/kg [1]. The CB2 antagonist SR144528 (10 μmol/kg i.p.) fully reversed this effect, while the CB1 antagonist SR141716A (30 μmol/kg i.p.) did not, confirming CB2 specificity [1]. Critically, naloxone (10 μmol/kg i.p.) did not antagonize the A-836339-evoked antihyperalgesic effect [1]. This contrasts directly with AM1241, whose antihyperalgesic effects in the CFA model are blocked by naloxone, indicating a μ-opioid receptor-dependent mechanism for AM1241 [2]. Furthermore, A-836339 failed to displace [³H]DAMGO at the μ-opioid receptor at concentrations up to 10 μM, while naloxone exhibited a Ki of 17 nM in the same assay [1].

μ-opioid receptor naloxone CB2 mechanism opioid independence CFA inflammatory pain

Optimal Research and Industrial Application Scenarios for A-836339 Based on Quantitative Differentiation Evidence


Preclinical Inflammatory and Neuropathic Pain Studies Requiring CB2-Specific, Opioid-Independent Antihyperalgesia

A-836339 is the CB2 agonist of choice for rodent pain studies where clean mechanistic interpretation is paramount. With an ED50 of 1.96 μmol/kg i.p. in the CFA inflammatory pain model and 12.9 μmol/kg i.p. in the CCI neuropathic pain model, and efficacy demonstrated across four distinct pain modalities (CFA, CCI, skin incision, capsaicin-induced secondary mechanical hyperalgesia) [1], A-836339 provides the broadest single-compound validation for CB2-mediated analgesia. Critically, its antihyperalgesic effect is fully reversed by the CB2 antagonist SR144528 but unaffected by naloxone, enabling opioid-independent mechanistic studies [1]. This contrasts with AM1241, where naloxone blocks efficacy and introduces an opioid-dependent confound [2].

Subchronic In Vivo Pharmacology Protocols Requiring Sustained CB2 Target Engagement Without Tolerance

For experimental protocols involving repeated dosing over multiple days—such as microglial activation studies, neuroinflammation time-course experiments, or chronic pain models—A-836339 uniquely maintains full antihyperalgesic efficacy across 5 days of twice-daily dosing (10 μmol/kg i.p., b.i.d.) in the CCI model, with paw withdrawal thresholds of 8.5 g (day 1), 6.7 g (day 3), and 9.3 g (day 5) showing no significant decline [1]. This absence of tolerance development distinguishes A-836339 from morphine and other opioid analgesics and from some CB1 agonists, making it the preferred tool for subchronic CB2 pharmacology studies [1].

High-Throughput Screening and In Vitro CB2 Pharmacology Where Minimal Off-Target Interference is Required

With a sub-nanomolar CB2 Ki (0.64 nM human, 0.76 nM rat) [1], full agonist efficacy (Emax = 102%) at an EC50 of 1.6 nM [1], and a Cerep off-target panel showing >50% radioligand displacement at only 2 of 74 GPCRs and ion channels when tested at 10 μM [1], A-836339 offers an exceptionally clean pharmacological profile for in vitro assays. This contrasts sharply with AM1241, which hits 26 of 74 Cerep panel targets at >50% displacement including muscarinic, opioid, serotonergic, and sodium channel sites [1]. For HTS campaigns, selectivity counter-screens, or cellular pathway dissection experiments, this cleanliness reduces false-positive rates and simplifies data interpretation.

PET Imaging of CB2 Receptor Expression in Neuroinflammation and Alzheimer's Disease Models

A-836339 has been successfully radiolabeled as [¹¹C]A-836339 via its desmethyl precursor for positron emission tomography (PET) imaging of CB2 receptors [1]. The radiotracer demonstrated high CB2-specific binding in mouse models of Alzheimer's disease (APPswe/PS1ΔE9) and lipopolysaccharide-induced neuroinflammation, with specificity confirmed by blockade with the CB2 antagonist AM630 [2]. This translational imaging application is unique among the well-characterized CB2 agonist tool compounds and positions A-836339 as both a pharmacological tool and an imaging biomarker precursor for CB2-related neuroinflammatory target engagement studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-836339 (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.